molecular formula C5H12O2<br>CH3CH2OCH2CHOHCH3<br>C5H12O2 B074678 1-Ethoxy-2-propanol CAS No. 1569-02-4

1-Ethoxy-2-propanol

Cat. No.: B074678
CAS No.: 1569-02-4
M. Wt: 104.15 g/mol
InChI Key: JOLQKTGDSGKSKJ-UHFFFAOYSA-N
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Description

1-Ethoxy-2-propanol (CAS 1569-02-4), also known as propylene glycol ethyl ether (PGEE), is a clear, volatile liquid with a pleasant odor. It is a bifunctional solvent containing both ether and alcohol groups, enabling solubility in water, alcohols, and organic solvents. Its molecular formula is C₅H₁₂O₂, with a molecular weight of 104.15 g/mol. Key physical properties include:

  • Boiling Point: 132°C
  • Density: 0.896 g/mL
  • Flash Point: 42°C
  • Refractive Index: 1.4065
  • Solubility: Miscible with water and most organic solvents .

It is widely used in coatings, inks, adhesives, and cleaning formulations due to its balanced evaporation rate and ability to dissolve polar and non-polar compounds. Notably, it serves as a safer alternative to ethylene glycol ethers (e.g., ethylene glycol monoethyl ether), which have higher toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethoxy-2-propanol can be synthesized through several methods:

    Reaction of Propylene Oxide with Ethanol: This method involves the reaction of propylene oxide with ethanol in the presence of a catalyst.

    Reaction of Propylene Glycol with Ethanol: Another method involves the reaction of propylene glycol with ethanol under alkaline conditions.

Industrial Production Methods: In industrial settings, this compound is produced using the propylene oxide and ethanol method due to its efficiency and high yield. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure to ensure optimal conditions .

Chemical Reactions Analysis

1-Ethoxy-2-propanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride.

    Substitution: Halides, amines.

Major Products Formed:

Scientific Research Applications

Industrial Applications

1-Ethoxy-2-propanol is primarily used as a solvent in various industrial applications due to its ability to dissolve a wide range of substances. Key applications include:

  • Surface Coatings : It regulates the flow, leveling, and coalescence of coatings in the paint and varnish industries, enhancing the performance of products like lacquers and wood stains .
  • Printing Inks : The compound is utilized in flexographic printing inks, where it aids in achieving desired viscosity and flow properties .
  • Cleaning Products : Its low surface tension and fast evaporation rate make it effective in cleaning formulations, particularly for removing grease and paint .
  • Agricultural Chemicals : It serves as an intermediate in the production of agrochemicals, contributing to formulations used in pesticides and herbicides .

Scientific Research Applications

In scientific research, this compound is employed in various capacities:

  • Organic Synthesis : As a solvent in organic reactions, it facilitates the synthesis of complex molecules by dissolving reactants and products effectively .
  • Biological Sample Preparation : Its ability to dissolve both polar and non-polar substances makes it suitable for preparing biological samples for analysis .
  • Pharmaceutical Formulations : It is used as a solvent for active pharmaceutical ingredients, enhancing the solubility and bioavailability of drugs .

Case Study 1: Use in Paints and Coatings

A study conducted on the formulation of water-based paints demonstrated that incorporating this compound improved the stability and performance of the paint. The compound helped achieve better flow characteristics and enhanced drying times without compromising the quality of the finish .

Case Study 2: Cleaning Agent Efficacy

Research on cleaning products revealed that formulations containing this compound exhibited superior grease removal capabilities compared to those without it. The compound's low surface tension allowed for deeper penetration into surfaces, resulting in more effective cleaning outcomes .

Case Study 3: Agrochemical Formulations

In agrochemical applications, this compound has been shown to enhance the efficacy of pesticide formulations. Its role as a solvent allows for better dispersion of active ingredients, leading to improved application performance and reduced environmental impact through lower required dosages .

Mechanism of Action

The mechanism of action of 1-ethoxy-2-propanol primarily involves its role as a solvent. It interacts with various molecular targets by dissolving both polar and non-polar substances, facilitating chemical reactions and processes. Its hygroscopic nature allows it to absorb moisture, making it effective in applications requiring moisture control .

Comparison with Similar Compounds

Structural Analogs: Propylene Glycol Ethers

(a) 1,2-Propanediol (Propylene Glycol)

  • Molecular Formula : C₃H₈O₂
  • Boiling Point : 188°C
  • Applications : Antifreeze, food processing, and cosmetics.
  • Comparison: While 1,2-propanediol is more viscous and less volatile, 1-ethoxy-2-propanol offers superior solvency for resins and faster evaporation, making it preferable in coatings .

(b) 1-(2-Ethoxyethoxy)propan-2-ol (CAS 63716-10-9)

  • Molecular Formula : C₇H₁₆O₃
  • Key Difference: An extended ethoxy chain increases hydrophobicity and molecular weight (148.20 g/mol), reducing water solubility compared to this compound. This compound is used in specialized industrial applications requiring slower evaporation .

(c) 2-Propanol,1-(1,1-dimethylethoxy)-3-ethoxy (CAS 42910-64-5)

  • Molecular Formula : C₉H₂₀O₃
  • Applications include niche synthetic processes .

Esters and Derivatives

(a) 1-Ethoxy-2-propylacetate

  • Molecular Formula : C₇H₁₄O₃
  • Key Difference: The acetylated derivative of this compound. Hydrolyzes rapidly in vivo to release this compound, which is non-developmental toxic. The ester form exhibits lower acute toxicity (negative in mutagenicity assays) but slower evaporation, suited for prolonged solvent action .

(b) n-Propyl Acetate

  • Molecular Formula : C₅H₁₀O₂
  • Boiling Point : 102°C
  • Comparison : A simpler ester with faster evaporation and lower boiling point. Lacks the alcohol functional group, limiting compatibility with polar resins. Primarily used in coatings and printing inks .

By-Products and Reaction Pathways

This compound forms as a by-product in:

  • Glycerol Electrocatalysis: Produced alongside 1,2-propanediol (47.3 C mol% yield) and dipropylene glycol (15.0 C mol% yield) under alkaline conditions. Higher current densities (>0.28 A/cm²) degrade 1,2-propanediol into this compound .
  • DEC Synthesis: Generated during the transesterification of propylene oxide (PO) with ethanol in basic media .

Data Tables

Table 1: Physical and Chemical Properties

Compound Molecular Formula Boiling Point (°C) Density (g/mL) Solubility Key Applications
This compound C₅H₁₂O₂ 132 0.896 Water, organics Coatings, inks, cleaners
1,2-Propanediol C₃H₈O₂ 188 1.036 Water, ethanol Antifreeze, cosmetics
1-Ethoxy-2-propylacetate C₇H₁₄O₃ ~160 (estimated) 0.950 Organics Specialty solvents
n-Propyl Acetate C₅H₁₀O₂ 102 0.888 Organics Coatings, inks

Table 2: Toxicity and Environmental Impact

Compound Acute Toxicity (Oral LD₅₀) Mutagenicity Environmental Behavior
This compound Low Negative Biodegradable (93% removal in anaerobic reactors)
Ethylene Glycol Ethers High Positive Persistent, regulated
1-Ethoxy-2-propylacetate Low Negative Rapid hydrolysis to non-toxic products

Key Research Findings

However, it may cause drowsiness (Specific Target Organ Toxicity Category 3) .

Market Dynamics : Demand is driven by the coatings industry, with the global market expanding due to construction growth .

Environmental Performance : High biodegradability in anaerobic systems (>93% removal efficiency) enables sustainable wastewater treatment .

Biological Activity

1-Ethoxy-2-propanol, also known as propylene glycol monoethyl ether (PGME), is a solvent commonly used in various industrial applications, including coatings, cleaning products, and personal care formulations. Its chemical formula is C5_5H12_{12}O2_2, and it has a molecular weight of 104.15 g/mol. This article explores the biological activity of this compound, focusing on its toxicity, metabolic pathways, and potential health effects based on existing research.

PropertyValue
CAS Number1569-02-4
Molecular FormulaC5_5H12_{12}O2_2
Boiling Point132°C
Density0.897 g/mL
Flash Point42°C
SolubilitySoluble in water

Acute Toxicity

This compound exhibits low acute toxicity. In animal studies, the median lethal dose (LD50) values indicate that it is less toxic than many other solvents. For example, the LD50 for oral exposure in rats is reported to be greater than 2000 mg/kg, suggesting a relatively low risk of acute toxicity at typical exposure levels .

Metabolism and Excretion

This compound is metabolized primarily in the liver through conjugation processes. It is rapidly excreted in urine as glucuronides and sulfates. Studies indicate that its metabolic pathway is similar to other glycol ethers, leading to concerns about potential accumulation and effects on human health with prolonged exposure .

Irritation and Sensitization

Occupational exposure to this compound can lead to irritation of the eyes and respiratory tract. The threshold for irritation appears to be around 100 ppm in controlled studies. While skin sensitization has not been conclusively demonstrated, repeated exposure may cause mild irritation .

Long-term Exposure Risks

Long-term exposure to glycol ethers like this compound has raised concerns about potential chronic effects such as hemolysis (destruction of red blood cells). Although no significant evidence has been found linking this compound directly to such effects at occupational exposure levels, caution is advised due to the similarities with other glycol ethers that have shown harmful effects under prolonged exposure conditions .

Case Studies

Case Study 1: Occupational Exposure
A study involving workers in the cleaning industry examined the health effects of prolonged exposure to cleaning products containing glycol ethers. Symptoms reported included respiratory irritation and headaches at concentrations exceeding recommended limits. Although specific data on this compound was not detailed, the findings highlight the importance of monitoring exposure levels in occupational settings .

Case Study 2: Environmental Impact
Research conducted on the environmental impact of solvents like this compound indicated its potential contribution to volatile organic compound (VOC) emissions. These emissions can lead to air quality issues and health risks for communities near industrial sites where these substances are utilized .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 1-ethoxy-2-propanol, and how can its purity be validated experimentally?

  • Synthesis : this compound is typically synthesized via the Williamson ether synthesis, reacting 2-propanol with ethyl bromide in an alkaline medium. Alternative routes include catalytic etherification of propylene oxide with ethanol .
  • Purity Validation : Certified reference materials (CRMs) with 98.4% ± 0.1% purity are available for calibration. Karl Fischer titration is recommended for quantifying water content (e.g., 0.139 mg/g) . Gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry can confirm purity and detect impurities .

Q. What are the critical physical and chemical properties of this compound relevant to laboratory handling?

  • Key Properties : Molecular formula (C₅H₁₂O₂), molecular weight (104.15 g/mol), boiling point (~132°C), and log Pow (~0.5) .
  • Safety Parameters : Flash point (closed cup) and vapor pressure data are essential for flammability risk assessments. While specific values are sparse in public datasets, analog compounds (e.g., 1-methoxy-2-propanol) suggest a flash point near 40°C .

Q. What personal protective equipment (PPE) is required for safe handling of this compound?

  • PPE Protocol : Use EN 374-certified nitrile gloves, chemical-resistant lab coats, and safety goggles. For vapor exposure, NIOSH-approved P95 respirators or ABEK-P2 filters (EU) are advised. Ensure ventilation controls (e.g., fume hoods) to limit airborne concentrations .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicological data for this compound?

  • Data Discrepancies : Some safety data sheets (SDS) classify components of this compound as potential carcinogens (IARC Group 2B) at concentrations ≥0.1%, while others lack specific toxicity data .
  • Methodology : Conduct in vitro assays (e.g., Ames test for mutagenicity) and cross-reference with regulatory databases (e.g., ACGIH, OSHA). Prioritize studies using OECD/GLP-compliant protocols to validate hazard classifications .

Q. What kinetic mechanisms govern the oxidation of this compound in alkaline media?

  • Mechanistic Insights : Oxidation by ditelluratocuprate(III) follows pseudo-first-order kinetics. The reaction involves hydroxyl radical intermediates, with rate constants dependent on pH and temperature. Activation parameters (ΔH‡, ΔS‡) can be derived from Arrhenius plots .
  • Experimental Design : Use UV-Vis spectroscopy to monitor absorbance changes at 350 nm. Control ionic strength with NaNO₃ and maintain alkaline conditions (pH 12–14) with NaOH .

Q. How can researchers optimize analytical methods for detecting trace degradation products of this compound?

  • Analytical Strategies :

  • GC-MS : Employ DB-5MS columns with splitless injection (250°C) and electron ionization (70 eV). Monitor m/z 45 (base peak) and 87 (molecular ion) .
  • LC-MS/MS : Use reverse-phase C18 columns with ESI+ mode. Detect adducts ([M+NH₄]⁺ at m/z 122.1) and fragment ions (m/z 87, 59) .
    • Validation : Spike recovery tests (80–120%) and limit of detection (LOD < 0.1 ppm) studies ensure method robustness .

Q. Methodological Guidance for Experimental Design

Q. What protocols mitigate environmental contamination during this compound disposal?

  • Waste Management : Collect waste in sealed containers labeled for halogenated solvents. Avoid drainage systems due to potential aquatic toxicity (EC₅₀ < 10 mg/L in Daphnia magna). Use authorized waste disposal services compliant with EPA/REACH regulations .

Q. How should researchers design stability studies for this compound under varying storage conditions?

  • Study Parameters :

  • Temperature : Test stability at 4°C (short-term), 25°C (ambient), and 40°C (accelerated degradation).
  • Light Exposure : Compare amber vs. clear glass vials to assess photolytic degradation .
    • Analytical Endpoints : Monitor purity (GC), water content (Karl Fischer), and pH changes monthly for 12 months .

Q. Tables

Table 1. Key Physical Properties of this compound

PropertyValueSource
Molecular Weight104.15 g/mol
Boiling Point~132°C
log Pow~0.5
Certified Purity98.4% ± 0.1%

Table 2. Hazard Classifications

AgencyClassificationSource
IARCGroup 2B (Possible carcinogen)
OSHAPotential carcinogen

Properties

IUPAC Name

1-ethoxypropan-2-ol
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InChI

InChI=1S/C5H12O2/c1-3-7-4-5(2)6/h5-6H,3-4H2,1-2H3
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InChI Key

JOLQKTGDSGKSKJ-UHFFFAOYSA-N
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Canonical SMILES

CCOCC(C)O
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Molecular Formula

Record name PROPYLENE GLYCOL MONOETHYL ETHER
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DSSTOX Substance ID

DTXSID1041267
Record name 1-Ethoxy-2-propanol
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Molecular Weight

104.15 g/mol
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Physical Description

Clear, hygroscopic liquid with a sweet, mild, ether-like odor; [CHEMINFO], COLOURLESS LIQUID WITH MILD ODOUR.
Record name 1-Ethoxy-2-propanol
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Boiling Point

133 °C
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Flash Point

35 °C, 40 °C c.c.
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Solubility

Solubility in water, g/100ml at 25 °C: 36.6
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Density

Relative density (water = 1): 0.896
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Vapor Density

Relative vapor density (air = 1): 3.6
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Vapor Pressure

9.8 [mmHg], Vapor pressure, kPa at 25 °C: 1
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CAS No.

1569-02-4
Record name 1-Ethoxy-2-propanol
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Melting Point

-100 °C
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Synthesis routes and methods I

Procedure details

First, 17.2 g of aluminum sec-butoxide (ASBD, manufactured by Kawaken Fine Chemicals Co., Ltd.), 4.56 g of 3-oxobutanoic acid ethyl ester, and 4-methyl-2-pentanol were mixed and stirred to form a uniform solution. After 0.01 M dilute hydrochloric acid was dissolved in a 4-methyl-2-pentanol/1-ethoxy-2-propanol mixed solvent, the resulting solution was slowly added to the aluminum sec-butoxide solution. The mixture was stirred for some time. The solvent was adjusted to finally obtain the mixed solvent of 53 g of 4-methyl-2-pentanol and 23 g of 1-ethoxy-2-propanol. The mixture was further stirred in an oil bath with a temperature of 120° C. for 2 to 3 hours or more, thereby preparing a precursor sol of aluminum oxide. The amounts of 0.01 M dilute hydrochloric acid added were changed stepwise from 0.88 g to 2.02 g to prepare precursor sols 1 to 7 of aluminum oxide.
Name
aluminum sec-butoxide
Quantity
17.2 g
Type
reactant
Reaction Step One
Quantity
4.56 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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4-methyl-2-pentanol 1-ethoxy-2-propanol
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solvent
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Name
aluminum sec-butoxide
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0 (± 1) mol
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Reaction Step Three

Synthesis routes and methods II

Procedure details

First, 24.6 g of aluminum sec-butoxide (ASBD, manufactured by Kawaken Fine Chemicals Co., Ltd.), 6.51 g of 3-oxobutanoic acid ethyl ester, and 1-pentanol were mixed. The mixture displayed a white turbidity at first and stirred to form uniform solution. After 0.01 M dilute hydrochloric acid was dissolved in a 1-pentanol/1-ethoxy-2-propanol mixed solvent, the resulting solution was slowly added to the aluminum sec-butoxide solution. The mixture was stirred for some time. The solvent was adjusted to finally obtain the mixed solvent of 49 g of 1-pentanol and 21 g of 1-ethoxy-2-propanol. The mixture was further stirred in an oil bath with a temperature of 120° C. for 2 to 3 hours or more, thereby preparing a precursor sol of aluminum oxide. Thereby, precursor sols 8 to 11 of aluminum oxide were prepared, the sols containing different amounts, i.e., 1.8 g, 2.25 g, 2.7 g, and 3.06 g, of 0.01 M dilute hydrochloric acid.
Name
aluminum sec-butoxide
Quantity
24.6 g
Type
reactant
Reaction Step One
Quantity
6.51 g
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reactant
Reaction Step One
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1-pentanol 1-ethoxy-2-propanol
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aluminum sec-butoxide
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Reaction Step Three

Retrosynthesis Analysis

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Feasible Synthetic Routes

ZINC cyanide
ZINC cyanide
1-Ethoxy-2-propanol
ZINC cyanide
ZINC cyanide
1-Ethoxy-2-propanol
ZINC cyanide
1-Ethoxy-2-propanol
ZINC cyanide
ZINC cyanide
1-Ethoxy-2-propanol
ZINC cyanide
ZINC cyanide
1-Ethoxy-2-propanol
ZINC cyanide
1-Ethoxy-2-propanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.